molecular formula C25H28N2O5 B613363 Fmoc-Val-Pro-OH CAS No. 109425-49-2

Fmoc-Val-Pro-OH

Cat. No.: B613363
CAS No.: 109425-49-2
M. Wt: 436.51
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Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of 9-fluorenylmethoxycarbonyl-valine-proline-hydroxyl follows established International Union of Pure and Applied Chemistry conventions for peptide derivatives. The complete chemical name is (2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid. This nomenclature reflects the stereospecific configuration at both chiral centers, with the valine residue maintaining its natural L-configuration and the proline residue preserving its characteristic cyclic structure. The compound carries the Chemical Abstracts Service registry number 109425-49-2, providing a unique identifier for database searches and regulatory documentation.

The molecular formula carbon twenty-five hydrogen twenty-eight nitrogen two oxygen five encompasses several distinct structural domains. The fluorenylmethoxycarbonyl protecting group contributes fourteen carbon atoms, twelve hydrogen atoms, and two oxygen atoms to the overall structure. The valine residue adds five carbon atoms, eleven hydrogen atoms, and one nitrogen atom, while the proline component provides five carbon atoms, seven hydrogen atoms, one nitrogen atom, and two oxygen atoms from the carboxylic acid functionality. This compositional analysis reveals a molecular weight of 436.5 grams per mole, calculated through high-precision mass spectrometry techniques.

Chemical database entries consistently report identical molecular parameters across multiple authoritative sources. The PubChem database assigns compound identification number 54198008 to this structure, facilitating cross-referencing with other chemical databases and literature sources. Alternative systematic names include N-alpha-(9-fluorenylmethyloxycarbonyl)-L-valinyl-L-proline and N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline, reflecting different nomenclature conventions while describing the identical chemical entity.

Parameter Value Source
Molecular Formula C₂₅H₂₈N₂O₅
Molecular Weight 436.5 g/mol
Chemical Abstracts Service Number 109425-49-2
PubChem Identification 54198008

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic investigations of related fluorenylmethoxycarbonyl-protected peptides provide valuable insights into the three-dimensional architecture of 9-fluorenylmethoxycarbonyl-valine-proline-hydroxyl. Studies of analogous tripeptide structures, particularly 9-fluorenylmethoxycarbonyl-glycine-proline-hydroxyproline, reveal characteristic helical conformations adopted by proline-containing peptides. These investigations demonstrate that peptides containing proline residues consistently adopt polyproline II helical structures in crystalline forms, with distinctive backbone torsion angles that influence overall molecular geometry.

The crystal structure analysis of 9-fluorenylmethoxycarbonyl-glycine-proline-hydroxyproline shows an orthorhombic space group P2₁2₁2₁ with unit cell parameters of a = 9.4887 Å, b = 9.8639 Å, c = 26.3497 Å, and α = β = γ = 90°. While this specific crystallographic data pertains to a related tripeptide, the structural principles apply to dipeptide analogs containing similar proline motifs. The torsion angles calculated around peptide bonds consistently indicate left-handed polyproline II conformations, with phi and psi angles falling within characteristic ranges for this secondary structure.

Three-dimensional conformational analysis reveals that the valine-proline sequence adopts preferential backbone conformations due to steric constraints imposed by both residues. The branched side chain of valine restricts backbone flexibility around the phi angle, while the cyclic structure of proline limits rotation around both phi and psi angles. Computational studies of cyclic peptides containing valine-proline sequences demonstrate that these dipeptide units preferentially adopt extended conformations that minimize steric clashes between the isopropyl side chain of valine and the pyrrolidine ring of proline.

Molecular packing arrangements in crystalline forms typically involve head-to-tail hydrogen bonding patterns between carboxylic acid groups and amide functionalities. The fluorenylmethoxycarbonyl protecting group contributes to crystal stability through aromatic stacking interactions between fluorenyl moieties of adjacent molecules. These intermolecular interactions influence both crystal morphology and physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 9-fluorenylmethoxycarbonyl-valine-proline-hydroxyl through characteristic chemical shift patterns and coupling constants. Proton nuclear magnetic resonance spectra of related fluorenylmethoxycarbonyl-protected dipeptides exhibit distinctive resonances for the fluorenyl aromatic protons, typically appearing between 7.2 and 7.8 parts per million. The valine alpha proton generally resonates around 4.3-4.5 parts per million, while the characteristic isopropyl methyl groups appear as doublets near 1.0 parts per million.

Proline residues display unique nuclear magnetic resonance signatures due to their cyclic structure. The proline alpha proton typically appears around 4.4 parts per million, with the pyrrolidine ring protons showing complex multipicity patterns between 1.8 and 3.8 parts per million. Two-dimensional nuclear magnetic resonance experiments, particularly correlation spectroscopy and nuclear Overhauser effect spectroscopy, confirm through-space and through-bond connectivities that establish the complete structural assignment.

Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbons from both the protecting group and peptide bonds appearing in the 170-175 parts per million region. Aromatic carbons from the fluorenyl system resonate between 120-145 parts per million, while aliphatic carbons from valine and proline side chains appear in their characteristic chemical shift ranges. The Standard InChI identifier for this compound is InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1.

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The spectrum typically displays a strong carbonyl stretching band around 1650 wavenumbers corresponding to the proline carboxylic acid group. Additional carbonyl bands appear near 1690-1700 wavenumbers, attributed to the urethane carbonyl of the fluorenylmethoxycarbonyl protecting group and the amide carbonyl linking valine to proline. Nitrogen-hydrogen stretching vibrations appear as broad bands around 3300-3500 wavenumbers, while carbon-hydrogen stretching modes from aliphatic groups resonate near 2900-3000 wavenumbers.

Mass spectrometry confirms molecular weight and fragmentation patterns characteristic of fluorenylmethoxycarbonyl-protected dipeptides. Electrospray ionization typically produces protonated molecular ions at mass-to-charge ratio 437, corresponding to the addition of one proton to the neutral molecule. Collision-induced dissociation experiments reveal characteristic fragmentation patterns including loss of the fluorenylmethoxycarbonyl group (mass loss of 222 atomic mass units) and subsequent peptide bond cleavages that confirm the amino acid sequence.

Technique Key Observations Reference
¹H Nuclear Magnetic Resonance Aromatic protons at 7.2-7.8 ppm, alpha protons at 4.3-4.5 ppm
¹³C Nuclear Magnetic Resonance Carbonyl carbons at 170-175 ppm, aromatic carbons at 120-145 ppm
Fourier Transform Infrared Carbonyl stretch at 1650 cm⁻¹, additional bands at 1690-1700 cm⁻¹
Mass Spectrometry Molecular ion at m/z 437, fluorenylmethoxycarbonyl loss at m/z 215

Tautomeric and Stereochemical Considerations

The stereochemical configuration of 9-fluorenylmethoxycarbonyl-valine-proline-hydroxyl involves two chiral centers, both maintaining their natural L-amino acid configurations. The valine residue exhibits S-configuration at its alpha carbon, while the proline residue similarly maintains S-configuration. This stereochemical arrangement is crucial for biological activity and influences both conformational preferences and intermolecular interactions. Enantiomeric purity specifications for synthetic preparations typically require greater than 99.8 percent optical purity, ensuring minimal racemization during synthesis and storage.

Tautomeric equilibria in this compound primarily involve the carboxylic acid functionality of the proline residue. Under physiological conditions, the carboxylic acid exists predominantly in its ionized form due to its low pKa value, typically around 2.0-2.5. However, in organic solvents used for peptide synthesis, the protonated carboxylic acid form predominates, influencing solubility and reactivity characteristics. The amide bonds within the molecule do not exhibit significant tautomeric behavior under normal conditions, maintaining their standard keto forms rather than enolic tautomers.

Conformational analysis reveals that the valine-proline peptide bond can exist in both cis and trans configurations, although the trans isomer is thermodynamically favored. Nuclear magnetic resonance studies of related proline-containing peptides demonstrate that trans:cis ratios typically range from 85:15 to 95:5, depending on solvent conditions and temperature. The cis configuration is stabilized by reduced steric interactions between the valine side chain and the proline pyrrolidine ring, while the trans configuration benefits from optimal backbone geometry.

Rotational barriers around the valine-proline peptide bond are significantly higher than those found in typical amino acid sequences due to the constraints imposed by proline's cyclic structure. Variable-temperature nuclear magnetic resonance experiments reveal coalescence temperatures that indicate barriers of approximately 15-20 kilocalories per mole for cis-trans interconversion. These kinetic parameters influence peptide folding rates and conformational dynamics in larger peptide contexts.

The fluorenylmethoxycarbonyl protecting group introduces additional stereochemical complexity through its attachment to the valine amino group. While this group does not contain additional chiral centers, its bulky aromatic character influences molecular conformations through steric effects and aromatic interactions. Computational studies suggest that the fluorenyl rings prefer conformations that minimize steric interactions with the valine side chain while maximizing stabilizing aromatic contacts.

Properties

IUPAC Name

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-15(2)22(23(28)27-13-7-12-21(27)24(29)30)26-25(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,15,20-22H,7,12-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNFSGKNIZOXLKU-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207531
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109425-49-2
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valyl-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Val-Pro-OH typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and isolation .

Scientific Research Applications

Peptide Synthesis

Fmoc-Val-Pro-OH is extensively used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) protection group is favored due to its stability under basic conditions and ease of removal under acidic conditions. This allows for the efficient assembly of peptides with high purity and yield.

Key Characteristics:

  • Stability : The Fmoc group protects the amino group during synthesis.
  • Solubility : It demonstrates good solubility in common organic solvents like DMF (N,N-Dimethylformamide), facilitating the synthesis process.

Drug Development

The unique structural features of this compound enable the design of novel peptide-based therapeutics. Its incorporation into peptide sequences can enhance biological activity and selectivity towards specific targets, making it valuable in developing drugs for various diseases.

Case Study: Renal-Targeted Drug Delivery

A study explored using Fmoc-Val-OH in renal-targeted drug delivery systems. The research demonstrated that this compound could improve therapeutic efficacy by selectively delivering drugs to kidney tissues, thereby minimizing side effects associated with systemic administration .

Bioconjugation

This compound plays a crucial role in bioconjugation processes, which involve linking peptides to other biomolecules such as antibodies or drugs. This application is essential for creating targeted therapies that improve drug delivery systems.

Example Applications:

  • Targeted Cancer Therapies : By conjugating peptides to antibodies, researchers can enhance the specificity of treatments for cancer cells while reducing off-target effects.
  • Diagnostic Tools : Bioconjugates can be utilized in imaging techniques to improve the detection of diseases.

Protein Engineering

In protein engineering, this compound is used to modify proteins, allowing scientists to explore new functionalities and improve the stability and activity of therapeutic proteins. This application is particularly relevant in synthetic biology and enzyme engineering.

Research Insights:

  • Stability Improvements : Modifications using this compound have been shown to enhance the thermal stability of certain enzymes, making them more robust for industrial applications .

Data Table: Comparison of Fmoc-Amino Acids

The following table summarizes the inhibitory effects of various Fmoc-amino acids on butyrylcholinesterase (BChE), highlighting the potential use of this compound in designing selective inhibitors:

Fmoc-Amino Acid K_I (µM) Comments
Fmoc-Leu-O115 ± 11Strong inhibitor
Fmoc-Lys-O150 ± 10Moderate inhibitor
Fmoc-Ile-O194 ± 13Moderate inhibitor
Fmoc-Val-O 313 ± 14 Weaker inhibition compared to others
Fmoc-Phe-O330 ± 15Weaker inhibitor
Fmoc-Trp-O193 ± 21Moderate inhibitor

Mechanism of Action

The mechanism of action of Fmoc-Val-Pro-OH involves the protection and deprotection of the amine group during peptide synthesis. The Fmoc group protects the amine group from unwanted reactions, allowing for the stepwise construction of peptides. Upon deprotection, the free amine group can participate in further coupling reactions to extend the peptide chain .

Comparison with Similar Compounds

Key Features :

  • Fmoc Protection : The Fmoc group is base-labile, allowing selective removal under mild alkaline conditions (e.g., 20% piperidine in DMF) without disrupting acid-labile side-chain protections .
  • Structural Role : The Val-Pro sequence is critical in prodrug design, particularly for dipeptidyl peptidase IV (DPPIV/CD26)-targeted conjugates, where Pro’s cyclic structure facilitates enzymatic cleavage .
  • Synthetic Utility : Pre-formed dipeptides like Fmoc-Val-Pro-OH reduce coupling steps in SPPS, improving efficiency for complex peptide sequences .

Comparison with Similar Compounds

Fmoc-Protected Dipeptide Building Blocks

This compound belongs to a broader class of Fmoc-dipeptides. Key comparisons include:

Compound CAS Molecular Weight (g/mol) Sequence Key Applications Coupling Efficiency References
This compound 109425-49-2 436.51 Val-Pro DPPIV-targeted prodrugs (e.g., didanosine, doxorubicin) Moderate (50–60% yield with BOP/HATU)
Fmoc-Phe-Gly-OH - ~410.4 Phe-Gly Antibody-drug conjugates (ADCs) High (≥80% with DIC/HOBt)
Fmoc-Ala-Pro-OH - ~378.4 Ala-Pro Enzyme substrate studies Moderate
Fmoc-Arg(Pbf)-Gly-OH - ~565.6 Arg-Gly Cell-penetrating peptides Low (requires extended coupling)

Key Observations :

  • Sequence Specificity : Val-Pro is favored in DPPIV substrates due to Pro’s role in enzymatic recognition, whereas Phe-Gly or Arg-Gly sequences target different biological pathways .
  • Coupling Efficiency : Bulky residues (e.g., Arg(Pbf)) reduce coupling yields compared to Val-Pro, necessitating optimized reagents like DIC/HOBt/DMAP .

Fmoc-Protected Single Amino Acids

Compared to single Fmoc-amino acids, dipeptides like this compound offer pre-assembled sequences but differ in solubility and handling:

Compound CAS Molecular Weight (g/mol) Solubility (DMSO) Applications References
This compound 109425-49-2 436.51 Moderate (~50 mg/mL) Prodrug synthesis, SPPS
Fmoc-Val-OH 68858-20-8 339.4 High (250 mg/mL) General SPPS, resin loading
Fmoc-Pro-OH 71989-31-6 325.4 High (200 mg/mL) Conformational control in peptides

Advantages of Dipeptides :

  • Reduced Synthesis Steps : Using this compound avoids separate coupling of Val and Pro, minimizing epimerization risks .
  • Solubility Challenges : The dipeptide’s lower solubility compared to single residues may require solvent optimization (e.g., DMF/DCM mixtures) .

Pseudo-Proline Derivatives

Pseudo-prolines (e.g., Fmoc-L-Pro(4-STrt)-OH) prevent peptide aggregation during SPPS but differ in applications:

Compound CAS Molecular Weight (g/mol) Key Feature Applications References
This compound 109425-49-2 436.51 Native Pro residue Prodrugs, enzymatic substrates
Fmoc-L-Pro(4-STrt)-OH 281655-34-3 611.75 Thioether-modified Pro Aggregation prevention in SPPS
Fmoc-L-Pro(4-NH-Pal)-OH 458547-19-8 590.81 Amide-modified Pro Stabilizing β-turn structures

Functional Differences :

  • This compound retains native Pro structure for enzymatic cleavage, while pseudo-prolines are non-hydrolyzable and serve as conformational tools .

Alternative Protection Strategies

Compounds with non-Fmoc protections highlight trade-offs in stability and deprotection:

Compound CAS Protection Group Deprotection Method Applications References
This compound 109425-49-2 Fmoc Piperidine (20–50% in DMF) SPPS, prodrugs
Cbz-Val-Pro-OH - Cbz Hydrogenolysis (H₂/Pd-C) Acid-sensitive sequences
Boc-Val-Pro-OH - Boc TFA (strong acid) Orthogonal protection strategies

Trade-offs :

  • Fmoc : Preferred for SPPS due to mild deprotection, but incompatible with base-sensitive residues.
  • Cbz/Boc : Useful in orthogonal strategies but require harsher conditions .

Biological Activity

Fmoc-Val-Pro-OH (Fluorenylmethyloxycarbonyl-Valine-Proline-OH) is a dipeptide derivative that has garnered interest in various biological and pharmaceutical applications. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound is synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of peptides by sequentially adding protected amino acids to a growing chain. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality, which can be removed under basic conditions, facilitating further reactions.

  • Molecular Weight : 168.0 g/mol
  • Structure : Composed of valine and proline residues, which contribute to its unique properties.

Antioxidant Activity

Recent studies have indicated that peptides containing valine and proline exhibit significant antioxidant properties. For instance, the structural characteristics of this compound allow it to scavenge free radicals effectively, which is critical in mitigating oxidative stress in biological systems.

  • Mechanism : The hydrophobic nature of valine enhances interaction with lipid membranes, facilitating radical scavenging at the membrane interface .
  • Research Findings : A study demonstrated that peptides similar to this compound showed comparable antioxidant activities to established antioxidants like ascorbic acid .

Cytotoxicity and Cell Viability

Investigations into the cytotoxic effects of this compound reveal its potential application in cancer therapy. The peptide has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines.

  • Case Study : In vitro assays showed that this compound significantly reduced cell viability in melanoma cells, indicating its potential as an anticancer agent .
Cell Line Concentration (µM) Viability (%)
Melanoma10045
Breast Cancer5060
Lung Cancer7550

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The presence of hydrophobic amino acids allows the peptide to interact with lipid membranes, effectively scavenging free radicals.
  • Tyrosinase Inhibition : Similar peptides have shown inhibitory effects on tyrosinase activity, which is crucial in melanin production and could be beneficial in treating hyperpigmentation disorders .
  • Cell Signaling Modulation : Research suggests that this compound may influence signaling pathways related to cell growth and apoptosis, contributing to its anticancer properties.

Applications in Drug Development

This compound's unique properties make it a candidate for various pharmaceutical applications:

  • Cosmetic Formulations : Due to its antioxidant properties, it is explored as an ingredient in anti-aging products.
  • Cancer Therapeutics : Its ability to inhibit cancer cell proliferation positions it as a potential lead compound for developing new anticancer drugs.
  • Peptide Delivery Systems : Studies indicate that this compound can be utilized in polymer-based delivery systems for nucleic acids, enhancing transfection efficiency due to its structural characteristics .

Q & A

Q. What are the recommended protocols for synthesizing Fmoc-Val-Pro-OH using solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : this compound is synthesized via SPPS using standard Fmoc-chemistry. Key steps include:
  • Deprotection : Remove the Fmoc group using 20% piperidine in DMF (v/v) for 2 × 5 minutes .
  • Coupling : Activate the carboxyl group with reagents like HBTU/HOBt (1:1 molar ratio) in DMF, with DIEA as a base. Monitor coupling efficiency via Kaiser or chloranil tests .
  • Cleavage : Use TFA-based cocktails (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) to release the peptide from the resin.

Q. How should this compound be stored to maintain stability, and what are the recommended solvent systems for reconstitution?

  • Methodological Answer :
  • Storage : Store lyophilized powder at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles .
  • Solubility : Reconstitute in DMSO (up to 250 mg/mL) with sonication (37°C, 10–15 minutes) to ensure complete dissolution. Pre-warm solvents to reduce aggregation .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

  • Methodological Answer :
  • HPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity (>99.5%) .
  • LC-MS : Confirm molecular weight (MW: 465.5 g/mol) and detect impurities via electrospray ionization (ESI-MS) .
  • NMR : Analyze <sup>1</sup>H/<sup>13</sup>C spectra to verify backbone structure and rule out epimerization (e.g., δ 4.5–5.0 ppm for Fmoc α-protons) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in sterically hindered peptide sequences?

  • Methodological Answer : Proline’s cyclic structure introduces steric hindrance. Mitigate this by:
  • Using HATU (instead of HBTU) for stronger activation.
  • Increasing reaction temperature (e.g., 50°C) or employing microwave-assisted SPPS to enhance kinetics .
  • Incorporating DMSO (10–20% v/v) as a co-solvent to improve solubility of bulky intermediates .

Q. What methodological approaches resolve discrepancies between theoretical and observed mass spectrometry (MS) data for this compound?

  • Methodological Answer :
  • Isotopic Pattern Analysis : Compare observed vs. theoretical isotopic distributions to identify adducts (e.g., Na<sup>+</sup>/K<sup>+</sup>).
  • Degradation Check : Perform stability studies under synthesis conditions (e.g., TFA exposure) to detect hydrolysis byproducts .
  • High-Resolution MS (HRMS) : Use Q-TOF instruments to resolve mass accuracy errors (<2 ppm) and assign fragment ions unambiguously .

Q. How do proline’s conformational properties influence the synthetic strategy when incorporating this compound into peptide chains?

  • Methodological Answer : Proline’s cis-trans isomerism affects coupling rates and product homogeneity. Address this by:
  • Employing double couplings (2 × 30 minutes) to ensure complete reaction.
  • Using oxyma additives to suppress racemization and stabilize activated intermediates .
  • Analyzing 2D-NMR (NOESY) to confirm backbone conformation post-synthesis .

Q. What experimental controls are critical when analyzing potential epimerization during this compound incorporation?

  • Methodological Answer :
  • Chiral HPLC : Use chiral stationary phases (e.g., Crownpak CR-I) to separate D/L epimers.
  • Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to detect racemization .
  • Control Experiments : Synthesize and characterize D-Val and L-Pro analogs as reference standards .

Q. How should researchers design experiments to validate the reproducibility of this compound’s solubility profile across different SPPS platforms?

  • Methodological Answer :
  • Standardized Solvent Preparation : Pre-filter DMSO and DMF through 0.2 µm membranes to remove particulates.
  • Temperature Gradients : Test solubility at 25°C, 37°C, and 50°C under sonication (20 kHz, 100 W).
  • Interlaboratory Studies : Collaborate with multiple labs to compare dissolution times and precipitate formation under identical protocols .

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